

# 5-Methoxyindole-3-acetic Acid (5-MIAA): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-Methoxyindoleacetic acid

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## Introduction

5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole derivative that has garnered significant interest in various scientific fields, from plant biology to neuroscience and pharmacology. As a metabolite of melatonin and a structural analog of the principal plant auxin, indole-3-acetic acid (IAA), 5-MIAA possesses a unique profile of biological activities.<sup>[1][2]</sup> This technical guide provides an in-depth exploration of the physical and chemical properties of 5-MIAA, offering a critical resource for researchers and professionals working with this multifaceted molecule.

## Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical characteristics of 5-MIAA is paramount for its effective use in research and development.

## Chemical Structure and Nomenclature

The structural backbone of 5-MIAA is an indole ring, with a methoxy group substituted at the 5-position and an acetic acid moiety at the 3-position.

- IUPAC Name: 2-(5-methoxy-1H-indol-3-yl)acetic acid<sup>[3]</sup>
- CAS Number: 3471-31-6<sup>[3]</sup>

- Molecular Formula:  $C_{11}H_{11}NO_3$  [3]
- Molecular Weight: 205.21 g/mol [3]

## Physicochemical Data

The physical state and solubility of 5-MIAA are critical parameters for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
Appearance	Off-white to pale brown crystalline powder	N/A
Melting Point	145-151 °C	[2]
Solubility	DMF: 20 mg/mL DMSO: 20 mg/mL Ethanol: 10 mg/mL DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[2]
UV-Vis ( $\lambda_{max}$ )	221, 276 nm	[2]

## Spectroscopic Profile

The spectroscopic signature of 5-MIAA is indispensable for its identification and characterization. Below are the key spectral data for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Chemical Shift (ppm)	Assignment
12.10	-COOH
10.70	Indole -NH
7.25	Aromatic CH
7.19	Aromatic CH
7.00	Aromatic CH
6.74	Aromatic CH
3.74	-OCH <sub>3</sub>
3.62	-CH <sub>2</sub> -

While a complete peak-for-peak assignment is not readily available in public databases, the carbon spectrum provides a unique fingerprint for the molecule. The presence of signals corresponding to the indole ring, the methoxy group, the carboxylic acid, and the methylene bridge can be expected.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 5-MIAA would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the indole, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid. A representative spectrum is available through specialized databases.[4]

## Mass Spectrometry (MS)

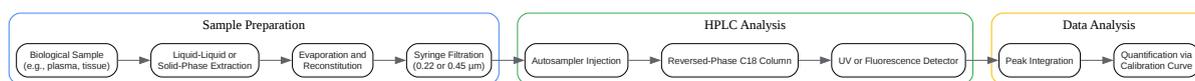
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. The mass spectrum of 5-MIAA is available in public repositories such as PubChem.[3] The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the acetic acid side chain.

## Analytical Methodologies

Accurate quantification and analysis of 5-MIAA are crucial for pharmacokinetic, metabolic, and mechanistic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the analysis of indole derivatives.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile compounds like 5-MIAA.



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Caption: General workflow for the HPLC analysis of indole derivatives.

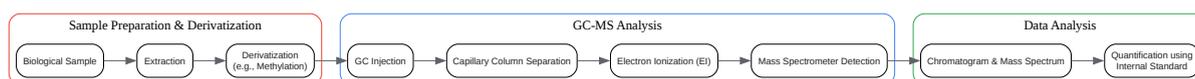
This protocol, while developed for IAA and other indoles, provides a strong starting point for the analysis of 5-MIAA.

- Sample Preparation:
  - For biological matrices, perform a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) to remove interfering substances.
  - Evaporate the solvent and reconstitute the sample in the mobile phase.
  - Filter the sample through a 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  syringe filter before injection.
- Chromatographic Conditions:
  - Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ).

- Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 280 nm or fluorescence detection with excitation at 280 nm and emission at 360 nm for enhanced sensitivity and selectivity.
- Quantification:
  - Generate a calibration curve using standards of known 5-MIAA concentrations.
  - Quantify the amount of 5-MIAA in the sample by comparing its peak area to the calibration curve.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile compounds. For non-volatile molecules like 5-MIAA, a derivatization step is necessary to increase their volatility.



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Caption: General workflow for the GC-MS analysis of indole auxins.

This protocol for IAA can be adapted for 5-MIAA analysis.

- Sample Preparation and Derivatization:
  - Extract 5-MIAA from the sample matrix as described for HPLC.
  - Derivatize the extracted 5-MIAA to form a volatile ester, for example, by methylation using diazomethane. This step is critical for successful GC analysis.

- GC-MS Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium.
  - Injection: Splitless injection.
  - Temperature Program: An optimized temperature gradient to ensure good separation.
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized 5-MIAA.
- Quantification:
  - Use an isotopically labeled internal standard (e.g.,  $^{13}\text{C}_6$ -5-MIAA, if available) for accurate quantification by isotope dilution.

## Stability and Degradation

The stability of 5-MIAA is a crucial consideration for its storage and use in experimental protocols. As an indole derivative, it is susceptible to both oxidative and photodegradation.

### Oxidative Degradation

Similar to indole-3-acetic acid, 5-MIAA is prone to oxidation, particularly in the presence of peroxidases and other oxidizing agents.<sup>[5][6]</sup> The indole ring can be oxidized, leading to the formation of various degradation products and a loss of biological activity. It is advisable to store 5-MIAA in a cool, dark, and oxygen-free environment to minimize oxidative degradation.

### Photodegradation

Exposure to light, especially in the UV range, can lead to the degradation of indole compounds.<sup>[7][8][9]</sup> This photodegradation can be influenced by the composition of the medium in which 5-

MIAA is dissolved. For experiments requiring the stability of 5-MIAA, it is recommended to work under reduced light conditions or to use amber-colored vials.

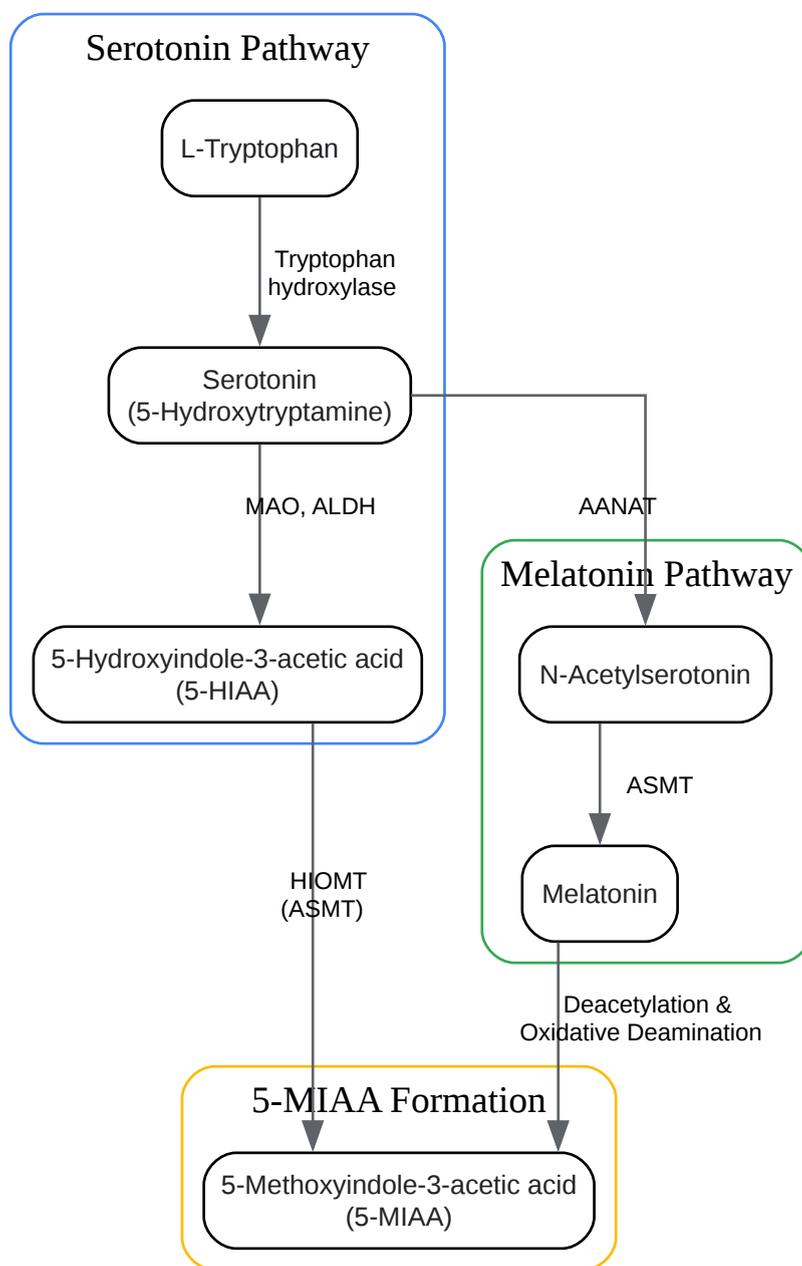
## Synthesis of 5-MIAA

While commercially available, understanding the synthesis of 5-MIAA can be valuable for specialized applications, such as isotopic labeling. A common synthetic route involves the modification of a 5-methoxyindole precursor. A plausible synthesis could be adapted from the synthesis of related indole-2-acetic acid derivatives, which often start from a substituted nitrophenylacetic acid.[10] Another potential route could involve the conversion of 5-methoxytryptamine.[11][12]

## Metabolic Pathways

5-MIAA is an endogenous compound that is part of the metabolic cascade of essential neurotransmitters and hormones.

## Metabolism of Serotonin and Melatonin to 5-MIAA



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Caption: Simplified metabolic pathway showing the formation of 5-MIAA from serotonin and melatonin. (MAO: Monoamine Oxidase, ALDH: Aldehyde Dehydrogenase, AANAT: Arylalkylamine N-acetyltransferase, ASMT/HIOMT: Acetylserotonin O-methyltransferase/Hydroxyindole O-methyltransferase).[1][13][14][15][16]

5-MIAA is a downstream metabolite of both serotonin and melatonin. Serotonin is first metabolized to 5-hydroxyindole-3-acetic acid (5-HIAA). 5-HIAA can then be O-methylated by

hydroxyindole O-methyltransferase (HIOMT), also known as acetylserotonin O-methyltransferase (ASMT), to form 5-MIAA.[15] Alternatively, melatonin can be deacetylated and subsequently undergo oxidative deamination to yield 5-MIAA.

## Biological Activity and Applications

5-MIAA exhibits a range of biological activities, making it a molecule of interest for various research applications.

- **Plant Growth Regulation:** As a structural analog of IAA, 5-MIAA can influence plant growth and development, although its activity may differ from that of the parent auxin.
- **Neuroscience Research:** Given its origin from melatonin and serotonin metabolism, 5-MIAA is studied for its potential roles in the central nervous system.
- **Pharmacological Research:** 5-MIAA has been investigated for its effects on various physiological processes, including the reproductive cycle in animal models.[2] It has also been shown to enhance lipid peroxidation under certain conditions.[2][17]
- **Antibacterial Properties:** Some studies have suggested that 5-MIAA possesses antibacterial activity.[17]

## Conclusion

5-Methoxyindole-3-acetic acid is a versatile and biologically significant molecule with a rich chemical and physical profile. This technical guide has provided a comprehensive overview of its properties, analytical methodologies, stability, synthesis, and metabolic context. By consolidating this information, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize 5-MIAA in their scientific endeavors. The provided protocols and data, including those for closely related indole derivatives, offer a robust starting point for the development and validation of methods for the study of this intriguing compound.

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